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Compound Name:
Methyl 2-Chloro-6-

(trifluoromethyl)nicotinate

Cat. No.: B1391457 Get Quote

An In-Depth Technical Guide to Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of Methyl 2-Chloro-6-
(trifluoromethyl)nicotinate, a key building block in modern medicinal chemistry and drug

discovery. Designed for researchers, scientists, and drug development professionals, this

document explores the molecule's fundamental properties, synthesis, applications, and

analytical protocols, grounding all claims in authoritative scientific principles.

Core Molecular Profile and Physicochemical
Properties
Methyl 2-Chloro-6-(trifluoromethyl)nicotinate is a substituted pyridine derivative, a class of

heterocyclic compounds of immense interest in pharmaceutical development. Its structure

incorporates three critical pharmacophores: a chloro group, a trifluoromethyl (CF₃) group, and a

methyl ester. This unique combination of functional groups dictates its reactivity and utility as a

versatile intermediate.

The trifluoromethyl group is particularly significant in drug design. It is a powerful electron-

withdrawing group that can drastically alter the physicochemical properties of a parent

molecule.[1] Its inclusion often enhances metabolic stability by blocking sites of oxidation,
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increases lipophilicity (which can improve membrane permeability), and can modulate the pKa

of nearby functional groups, thereby influencing binding affinity to biological targets.[1]

Table 1: Key Identifiers and Physicochemical Properties

Property Value Source(s)

IUPAC Name

Methyl 2-chloro-6-

(trifluoromethyl)pyridine-3-

carboxylate

N/A

CAS Number 1073129-57-3 [2][3][4]

Molecular Formula C₈H₅ClF₃NO₂ [2][3][4]

Molecular Weight 239.58 g/mol [2][5]

Appearance White powder [4]

Purity Typically ≥95% [4]

Storage Conditions Store at 2-8°C [4]

Synthesis Strategies and Mechanistic
Considerations
The synthesis of highly functionalized pyridines like Methyl 2-Chloro-6-
(trifluoromethyl)nicotinate requires precise, multi-step strategies. While a specific, published

route for this exact isomer (CAS 1073129-57-3) is not readily available in the provided search

results, a logical synthetic pathway can be constructed based on established methodologies for

analogous compounds, such as its isomers.

A common approach involves the strategic introduction of the trifluoromethyl group onto a pre-

existing halogenated nicotinic acid framework. The synthesis of a related compound, methyl 6-

chloro-5-(trifluoromethyl)nicotinate, highlights a key transformation: the trifluoromethylation of

an aryl iodide using a copper(I) iodide (CuI) catalyst with methyl chlorodifluoroacetate (MCDFA)

as the CF₃ source.[6] This type of cross-coupling reaction is a cornerstone of modern fluorine

chemistry.
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Plausible Synthetic Workflow:

The following workflow illustrates a potential route, starting from a commercially available

dichloronicotinic acid. The causality for each step is explained to provide insight into the

experimental design.

Step 1: Selective Esterification Step 2: Nucleophilic Trifluoromethylation Step 3: Purification

2,6-Dichloronicotinic Acid Methyl 2,6-Dichloronicotinate

Methanol (MeOH)
H₂SO₄ (cat.)

Reflux
Methyl 2-Chloro-6-

(trifluoromethyl)nicotinate

CuI (catalyst)
KF (activator)

CF₃ source (e.g., TMSCF₃ or MCDFA)
High-temp solvent (e.g., NMP)

Rationale: Esterification protects the
carboxylic acid and prevents unwanted

side reactions during the harsher
trifluoromethylation step.

Purified Product
Column Chromatography

(Silica Gel)

Rationale: A copper-catalyzed cross-coupling
reaction selectively displaces one chlorine atom.

The 6-position is often more susceptible to
nucleophilic attack than the 2-position in such systems.

KF serves as a crucial fluoride source and activator.

Rationale: Chromatography is essential
to separate the desired product from
starting material, catalyst residues,
and potential isomeric byproducts.

Click to download full resolution via product page

Caption: Plausible synthetic workflow for Methyl 2-Chloro-6-(trifluoromethyl)nicotinate.

Applications in Medicinal Chemistry and Drug
Discovery
Methyl 2-Chloro-6-(trifluoromethyl)nicotinate is not an active pharmaceutical ingredient

(API) itself but rather a high-value building block. Its utility lies in its capacity for further

chemical modification at three distinct points:

The Chloro Group (C2): The chlorine atom is an excellent leaving group for nucleophilic

aromatic substitution (SₙAr) reactions or as a handle for transition-metal-catalyzed cross-

coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a

wide array of functional groups, including amines, alcohols, and carbon-based substituents,

to build molecular complexity.

The Methyl Ester (C3): The ester can be readily hydrolyzed to the corresponding carboxylic

acid, which can then be converted into amides, a common functional group in many drugs.
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Alternatively, it can be reduced to a primary alcohol.

The Pyridine Ring: The ring itself can undergo further electrophilic substitution, although the

electron-withdrawing nature of the existing substituents makes this challenging.

The analogous intermediate, methyl 6-chloro-5-(trifluoromethyl)nicotinate, has been identified

as a key component in the synthesis of novel anti-infective agents, underscoring the

importance of this structural motif in developing new therapeutics.[6]

Derivative Pathways

Methyl 2-Chloro-6-
(trifluoromethyl)nicotinate

Amine Coupling (SₙAr)

R-NH₂

Suzuki Coupling

Ar-B(OH)₂
Pd catalyst

Ester Hydrolysis

LiOH

Amine-Substituted
Nicotinate Derivative

Aryl-Substituted
Nicotinate Derivative

Nicotinic Acid Derivative

Drug Candidates

Amide Library
(via Amide Coupling)

EDC, HOBt
R'-NH₂

Click to download full resolution via product page

Caption: Role as a versatile intermediate in drug discovery workflows.

Analytical and Quality Control Protocol
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Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug

development. A self-validating protocol for quality control would typically involve a combination

of chromatographic and spectroscopic techniques.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard method for assessing the purity of a production batch.

1. Objective: To quantify the purity of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate and

identify any process-related impurities.

2. Materials and Reagents:

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate sample

Acetonitrile (ACN), HPLC grade

Water, HPLC grade, with 0.1% Formic Acid (v/v)

Reference standard (if available)

HPLC system with UV detector

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:
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Parameter Setting Rationale

Mobile Phase A Water + 0.1% Formic Acid

Acidification improves peak

shape for nitrogen-containing

heterocycles.

Mobile Phase B
Acetonitrile + 0.1% Formic

Acid

Standard organic solvent for

reverse-phase

chromatography.

Gradient 10% B to 90% B over 15 min

A broad gradient ensures

elution of the main compound

and any impurities with

different polarities.

Flow Rate 1.0 mL/min

Standard flow rate for

analytical columns of this

dimension.

Column Temp. 30°C

Controlled temperature

ensures run-to-run

reproducibility.

Detection UV at 254 nm

Aromatic systems typically

show strong absorbance at

this wavelength.

Injection Vol. 5 µL

A small volume prevents

column overloading and peak

distortion.

4. Sample Preparation:

Accurately weigh ~1 mg of the sample.

Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock

solution.

Vortex until fully dissolved.
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5. Procedure:

Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable

baseline is achieved.

Inject the prepared sample.

Run the gradient method and collect the data for 20 minutes.

Analyze the resulting chromatogram. Purity is calculated as the percentage of the main peak

area relative to the total area of all peaks.

Trustworthiness through Self-Validation: The protocol's reliability is ensured by system

suitability tests. Before running the sample, a standard injection is performed to verify that

theoretical plates, peak tailing, and reproducibility are within established limits, confirming the

system is performing correctly.

Safety, Handling, and Storage
As a laboratory chemical, Methyl 2-Chloro-6-(trifluoromethyl)nicotinate should be handled

with appropriate care.

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment

(PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage

temperature is between 2-8°C to ensure long-term stability.[4]

Toxicity: Specific toxicity data is not available; however, it should be treated as a potentially

hazardous substance. Avoid inhalation, ingestion, and skin contact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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